

In Vitro Characterization of BIBS 39: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBS 39 is a potent and selective nonpeptide antagonist of the angiotensin II (AII) receptor, developed by Boehringer Ingelheim. It exhibits affinity for both the AT1 and AT2 receptor subtypes, with a notable preference for the AT1 receptor. This document provides a comprehensive overview of the in vitro characterization of BIBS 39, summarizing key quantitative data, detailing representative experimental methodologies, and illustrating the relevant signaling pathways. Although development of BIBS 39 was discontinued, the data from its characterization remain valuable for the study of angiotensin II receptor pharmacology.

Quantitative Data Summary

The in vitro activity of **BIBS 39** has been quantified through radioligand binding assays and functional antagonism studies. The key parameters are summarized in the table below for easy comparison.



Parameter	Value	Receptor Subtype	Assay Type	Reference
Ki	29 ± 7 nM	AT1	Radioligand Binding ([125I]AII displacement)	[1]
Ki	480 ± 110 nM	AT2	Radioligand Binding ([125I]AII displacement)	[1]
Selectivity	~17-fold	AT1 vs AT2	-	[1]
pA2	8.14 ± 0.08	AT1	Functional Antagonism (isolated rabbit aorta)	[1]

Key Experiments: Detailed Methodologies

The following sections provide detailed, representative protocols for the key in vitro experiments used to characterize **BIBS 39**. These protocols are based on established methodologies for the in vitro characterization of nonpeptide angiotensin II receptor antagonists from the period of **BIBS 39**'s development.

Radioligand Binding Assay for AT1 and AT2 Receptors

This assay is designed to determine the binding affinity (Ki) of a test compound for the angiotensin II AT1 and AT2 receptors by measuring the displacement of a radiolabeled ligand.

Materials:

- Radioligand: [125I]Angiotensin II ([125I]AII)
- Membrane Preparations: Tissues rich in AT1 receptors (e.g., rat liver, adrenal cortex) and AT2 receptors (e.g., rat adrenal medulla).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.



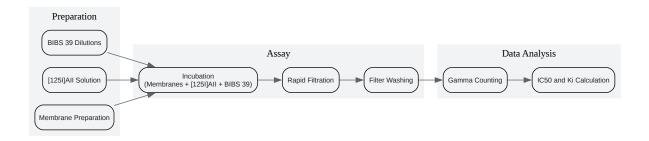
- Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 μΜ).
- AT1-selective antagonist (for AT2 assays): A specific AT1 antagonist (e.g., losartan) to block binding to AT1 sites.
- AT2-selective antagonist (for AT1 assays): A specific AT2 antagonist (e.g., PD123319) to block binding to AT2 sites.
- Test Compound: BIBS 39 at various concentrations.
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- · Gamma counter.

Protocol:

- Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to
 pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times.
 Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, combine the membrane preparation, [125I]AII (at a concentration near its Kd), and varying concentrations of BIBS 39. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of unlabeled AII is added. To determine affinity for a specific receptor subtype, include a saturating concentration of an antagonist for the other subtype.
- Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
 This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any nonspecifically bound radioligand.
- Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

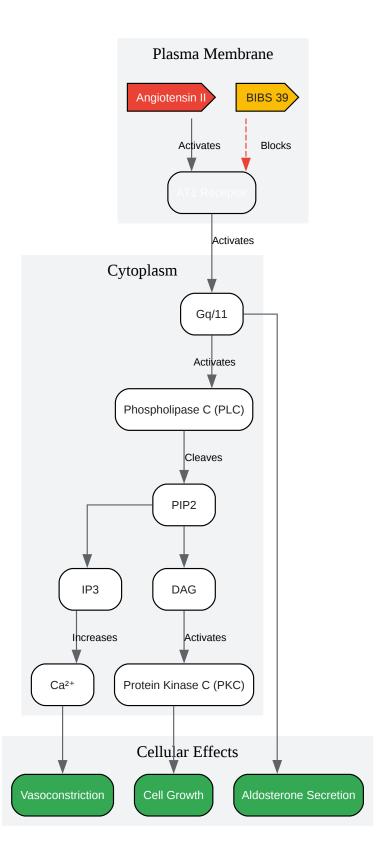


Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of BIBS 39.
 Determine the IC50 (the concentration of BIBS 39 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

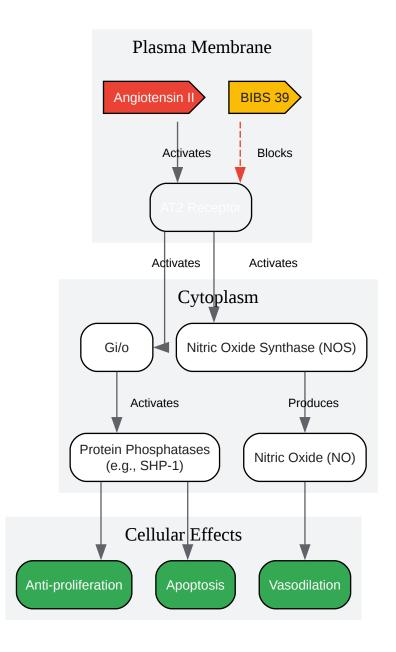












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References







- 1. Nonpeptide angiotensin II receptor antagonists: a novel class of antihypertensive agents PubMed [pubmed.ncbi.nlm.nih.gov]
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